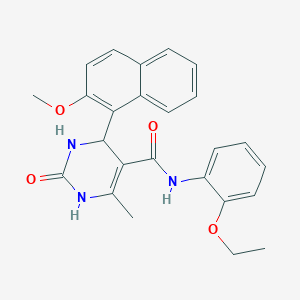
N-(2-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the class of tetrahydropyrimidine derivatives, which are known for various biological activities including anticancer, antibacterial, and antifungal properties. The synthesis typically involves multicomponent reactions (MCRs) that yield high purity and yield of the target compound. For example, the Biginelli reaction is often employed to synthesize such compounds efficiently under eco-friendly conditions .
Anticancer Activity
Research indicates that tetrahydropyrimidine derivatives exhibit notable anticancer effects. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : SU-DHL-6 (lymphoma), K562 (leukemia), H358 (lung cancer).
- IC50 Values : Compounds in this class have demonstrated IC50 values ranging from 0.55 μM to 1.68 μM against these cell lines, indicating potent activity .
Antibacterial and Antifungal Properties
Tetrahydropyrimidines also show promising antibacterial and antifungal activities. A comparative study evaluated several derivatives against common pathogens:
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| 4a | S. aureus (MIC = 16 µg/mL) | C. albicans (MIC = 32 µg/mL) |
| 4b | E. coli (MIC = 8 µg/mL) | A. niger (MIC = 16 µg/mL) |
| 4c | P. aeruginosa (MIC = 32 µg/mL) | C. albicans (MIC = 16 µg/mL) |
These results suggest that modifications on the aromatic rings significantly influence the antimicrobial efficacy .
Antioxidant Activity
Additionally, compounds derived from the tetrahydropyrimidine structure have been evaluated for their antioxidant properties. Studies show that these compounds possess good to excellent antioxidant potency compared to standard antioxidants like ascorbic acid. The antioxidant activity is often assessed through lipid peroxidation assays, demonstrating their potential in preventing oxidative stress-related diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : These compounds may inhibit key enzymes involved in tumor progression and microbial metabolism.
- Induction of Apoptosis : Evidence suggests that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
- Interference with Cell Cycle : Compounds may cause cell cycle arrest at specific phases, thereby inhibiting proliferation.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Study on Lymphoma Cells : A derivative showed significant morphological changes in SU-DHL-6 cells and induced apoptosis in a concentration-dependent manner .
- Antimicrobial Screening : A series of tetrahydropyrimidine derivatives were tested against bacterial strains such as Streptococcus pyogenes and Escherichia coli, showing varying degrees of inhibition correlated with structural modifications .
特性
IUPAC Name |
N-(2-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-4-32-19-12-8-7-11-18(19)27-24(29)21-15(2)26-25(30)28-23(21)22-17-10-6-5-9-16(17)13-14-20(22)31-3/h5-14,23H,4H2,1-3H3,(H,27,29)(H2,26,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWSONIPSKXESA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=C(C=CC4=CC=CC=C43)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














